molecular formula C25H27N3O4 B1403106 1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid CAS No. 1020173-41-4

1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1403106
M. Wt: 433.5 g/mol
InChI Key: XGSVBVFXSMFUHD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyloxy carbonyl group, a tetrahydroisoquinoline group, a tert-butyl group, and a pyrazole carboxylic acid group . These groups could potentially confer a variety of chemical properties and reactivities to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the benzyloxy carbonyl group could potentially be introduced via a carbonylation reaction . The tetrahydroisoquinoline group might be formed through a Pictet-Spengler reaction or similar cyclization process .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroisoquinoline group suggests a cyclic structure, while the other functional groups are likely attached at various positions on this ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group is typically electrophilic and can undergo reactions such as nucleophilic addition . The pyrazole ring might participate in various reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Tetrahydroisoquinolines

Tetrahydroisoquinolines, derived from amino acids like phenylalanine, can be synthesized through diastereoselective alkylation. This process includes the use of compounds like (tert-butyl)lithium and results in high stereoselectivity, as demonstrated in the synthesis of the alkaloid (+)-corlumine (Huber & Seebach, 1987).

Heterocyclic Derivatives Based on Tetrahydroisoquinolines

The synthesis of heterocyclic derivatives, such as 6-[(Z)-2-(quinolin-2-yl)-1-hydroxyethen-1-yl]pyran-2-one, involves acid-catalyzed reactions with compounds like dihydroxy-1,2,4a,10a-tetrahydrodibenzo-[b,e][1,4]dioxine-1,2-dione. These reactions lead to unique molecular structures with potential applications in various fields (Sayapin et al., 2009).

Application in Dye-Sensitized Solar Cells

Compounds with carboxylic acid anchoring groups, like the derivatives of 4,4',5,5'-tetraethoxycarbonyl-2,2'-bipyridine, are used in dye-sensitized solar cells. These compounds demonstrate electrochemical properties and structural characteristics beneficial for solar cell efficiencies (Chou et al., 2014).

Tert-Butoxycarbonylation Reagent Development

The use of tert-butoxycarbonylation reagents is significant in the chemical modification of substrates like phenols and amines. Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) enable high-yield, chemoselective reactions under mild conditions, highlighting their utility in various synthetic applications (Saito et al., 2006).

Novel Synthesis Methods

The development of novel synthesis methods for tetrahydroisoquinolines involves the transformation of other compounds, like 2H-pyran-2-ones, through nucleophile-mediated ring transformation. These methods offer high yields and the flexibility of various substituents, expanding the scope of tetrahydroisoquinoline applications (Kole & Singh, 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its properties and potential applications. This might include studying its reactivity under various conditions, investigating its biological activity, or developing new synthetic routes to its preparation .

properties

IUPAC Name

5-tert-butyl-2-(2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinolin-6-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-25(2,3)22-14-21(23(29)30)28(26-22)20-10-9-19-15-27(12-11-18(19)13-20)24(31)32-16-17-7-5-4-6-8-17/h4-10,13-14H,11-12,15-16H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSVBVFXSMFUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC3=C(CN(CC3)C(=O)OCC4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

To a stirring solution of benzyl 6-(3-t-butyl-5-(ethoxycarbonyl)-1H-pyrazol-1-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (0.160 g, 0.347 mmol) in 1:1:1 THF/EtOH/H2O (3 ml) at 22° C. was added LiOH.H2O (0.0727 g, 1.73 mmol). After 3 h, the completed reaction was acidified (pH 2-3) with 1M HCl and extracted with EtOAc (3×). The combined organic phases were washed with brine (2×), dried (MgSO4), filtered and evaporated to afford 1-(2-(benzyloxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-t-butyl-1H-pyrazole-5-carboxylic acid (0.16 g, 106% yield) as an oil which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.41-7.31 (m, 5H), 7.328-7.20 (m, 3H), 6.91 (s, 1H), 5.15 (s, 2H), 4.65 (brm, 2H), 3.66 (brs, 2H), 2.86 (t, 2H, J=6.0 Hz), 1.29 (s, 9H); MS (ESI) m/z: 434.2 (M+H+).
Quantity
0.0727 g
Type
reactant
Reaction Step One
Name
THF EtOH H2O
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-((benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid

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